REACTION_SMILES
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[C:2]([CH3:3])([CH3:4])([CH3:5])[NH:6][NH2:7].[CH3:8][Ga:9]([CH3:10])[CH3:11].[ClH:1]>>[C:2]([CH3:3])([CH3:4])([CH3:5])[NH:6][NH2:7].[Cl:1][Ga:9]([CH3:8])[CH3:11]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CC(C)(C)NN
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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C[Ga](C)C
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)NN
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Name
|
|
Type
|
product
|
Smiles
|
C[Ga](C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:2]([CH3:3])([CH3:4])([CH3:5])[NH:6][NH2:7].[CH3:8][Ga:9]([CH3:10])[CH3:11].[ClH:1]>>[C:2]([CH3:3])([CH3:4])([CH3:5])[NH:6][NH2:7].[Cl:1][Ga:9]([CH3:8])[CH3:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)NN
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[Ga](C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)NN
|
Name
|
|
Type
|
product
|
Smiles
|
C[Ga](C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |